molecular formula C25H16N2O B14367837 N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine CAS No. 91627-23-5

N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine

Cat. No.: B14367837
CAS No.: 91627-23-5
M. Wt: 360.4 g/mol
InChI Key: HKLQEGOICNDGPW-UHFFFAOYSA-N
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Description

N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine is a chemical compound that combines the structural features of dibenzofuran and acridine. Dibenzofuran is a heterocyclic organic compound with two benzene rings fused to a central furan ring . Acridine is a versatile heterocyclic compound known for its biological and photochemical properties . The combination of these two structures in this compound results in a compound with unique chemical and physical properties.

Preparation Methods

The synthesis of N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine typically involves the following steps:

Chemical Reactions Analysis

N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine has several scientific research applications, including:

    Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.

    Biology: It is studied for its potential biological activities, including its interactions with DNA and proteins.

    Industry: The compound is used in the development of materials with specific photophysical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine involves its interaction with molecular targets such as DNA and proteins. Acridine derivatives are known to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions.

Comparison with Similar Compounds

N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features of dibenzofuran and acridine, resulting in unique chemical and physical properties that are not present in the individual components.

Properties

CAS No.

91627-23-5

Molecular Formula

C25H16N2O

Molecular Weight

360.4 g/mol

IUPAC Name

N-dibenzofuran-3-ylacridin-9-amine

InChI

InChI=1S/C25H16N2O/c1-4-10-21-19(8-1)25(20-9-2-5-11-22(20)27-21)26-16-13-14-18-17-7-3-6-12-23(17)28-24(18)15-16/h1-15H,(H,26,27)

InChI Key

HKLQEGOICNDGPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)C6=CC=CC=C6O5

Origin of Product

United States

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